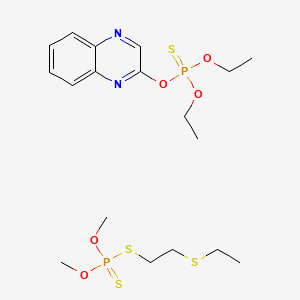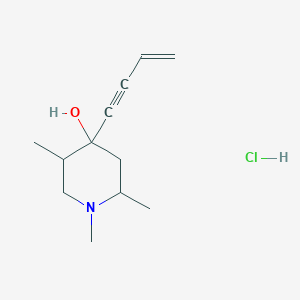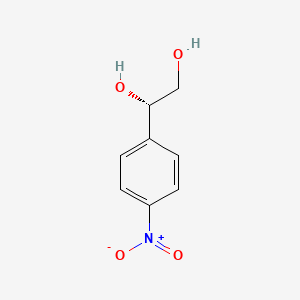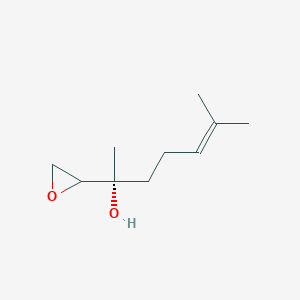
3-Methylbut-1-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbut-1-en-2-ol, also known as isoprenol, is a hemiterpene alcohol. It is a clear, colorless liquid with a mild, pleasant odor. This compound is used as an intermediate in the production of other chemicals, including pharmaceuticals and fragrances .
Méthodes De Préparation
3-Methylbut-1-en-2-ol is produced industrially by the reaction between isobutene (2-methylpropene) and formaldehyde. The reaction conditions typically involve the use of a catalyst to facilitate the process. The thermodynamically preferred product, 3-methylbut-2-en-1-ol (prenol), is formed via a subsequent isomerization reaction. This isomerization is catalyzed by species that can form an allyl complex without excessive hydrogenation of the substrate, such as poisoned palladium catalysts .
Analyse Des Réactions Chimiques
3-Methylbut-1-en-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Methylbut-1-en-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemicals, including pharmaceuticals and fragrances.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methylbut-1-en-2-ol involves its interaction with molecular targets and pathways. It can form complexes with enzymes and other proteins, affecting their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in metabolic studies or drug development .
Comparaison Avec Des Composés Similaires
3-Methylbut-1-en-2-ol is similar to other hemiterpene alcohols, such as prenol (3-methylbut-2-en-1-ol). it is unique in its structure and reactivity. Prenol, for example, has a different position of the double bond, which affects its chemical properties and reactivity. Other similar compounds include 2-methyl-3-buten-2-ol and 3-methyl-3-buten-1-ol .
Propriétés
Numéro CAS |
79144-27-7 |
|---|---|
Formule moléculaire |
C5H10O |
Poids moléculaire |
86.13 g/mol |
Nom IUPAC |
3-methylbut-1-en-2-ol |
InChI |
InChI=1S/C5H10O/c1-4(2)5(3)6/h4,6H,3H2,1-2H3 |
Clé InChI |
NSPPRYXGGYQMPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


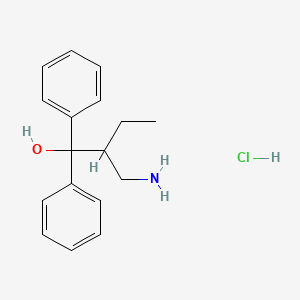
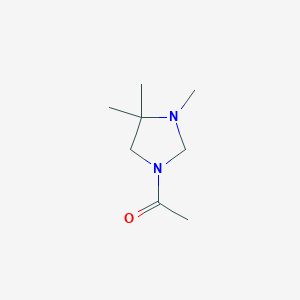
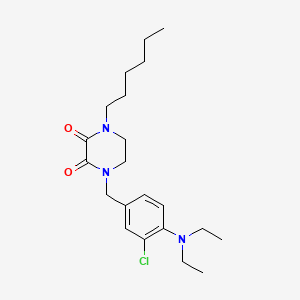
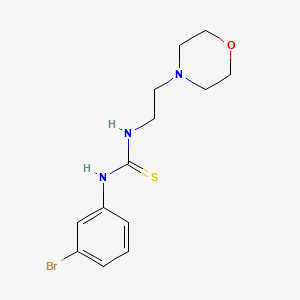

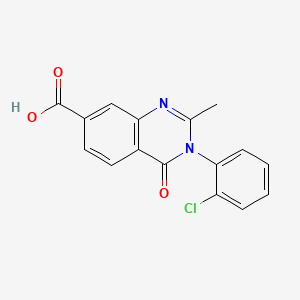
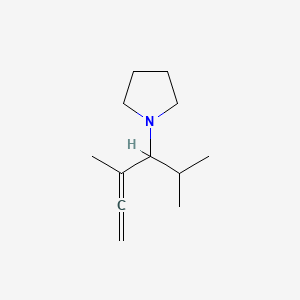
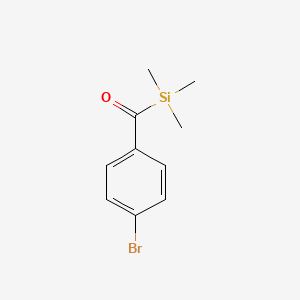
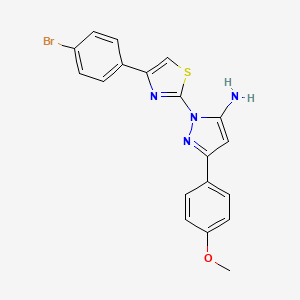
![Bicyclo[4.4.4]tetradec-1-ene](/img/structure/B14439372.png)
